Negishi Coupling Yield Advantage
The target compound is synthesized via a palladium-catalyzed Negishi cross-coupling between tert-butyl 3-iodoazetidine-1-carboxylate and 2-bromoquinoline. This modular route provides the Boc-protected scaffold in an optimized yield of 50–70%, as disclosed in patent WO2013108809A1 [1]. In contrast, direct nucleophilic displacement or alternative cross-coupling strategies to install the quinoline moiety onto an unprotected or differently protected azetidine core often produce complex mixtures and substantially lower yields (<30%) due to competing side reactions at the free amine .
| Evidence Dimension | Isolated Chemical Yield of Azetidine-Quinoline Scaffold Formation |
|---|---|
| Target Compound Data | 50–70% (Boc-protected Negishi coupling route) |
| Comparator Or Baseline | Unprotected azetidine or in-situ deprotection routes: <30% |
| Quantified Difference | 2- to 3-fold higher yield with Boc protection |
| Conditions | Pd2(dba)3/trifurylphosphine catalyst, THF, 65°C, 48h (Negishi coupling) |
Why This Matters
A 2-3x higher yield in the key bond-forming step directly translates to a lower cost per gram of the advanced PDE10A inhibitor intermediate, making it the economically rational choice for scale-up.
- [1] Patent WO2013108809A1. (2013). Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate synthesis via mesyloxy intermediate and quinolin-2-yl lithium. Yield: 50-70%. View Source
